N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide is a benzothiazole-derived compound featuring a dimethylsulfamoyl group at position 6 of the benzothiazole ring and a 4-fluorobenzenesulfonyl-substituted butanamide moiety. Benzothiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s structural complexity invites comparison with analogs to elucidate structure-activity relationships (SAR) and synthetic strategies.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S3/c1-23(2)31(27,28)15-9-10-16-17(12-15)29-19(21-16)22-18(24)4-3-11-30(25,26)14-7-5-13(20)6-8-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASIZPDQMFZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as the solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared in Table 1, focusing on substituents, molecular weight, and functional properties.
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorobenzenesulfonyl group in the target compound likely increases logP compared to the methoxybenzamide analog (Table 1 entry 1) but reduces it relative to the bromophenyl derivative (entry 4) .
- Metabolic Stability: Fluorination at the benzenesulfonyl moiety enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
Key Research Findings
- Dimethylsulfamoyl vs. Sulfonyl Groups : The dimethylsulfamoyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to tert-butyl carbamate or bromophenyl analogs .
- Fluorine Impact : Fluorine at the benzenesulfonyl moiety improves membrane permeability and metabolic half-life, as observed in fluorinated triazole-thiones .
- Linker Flexibility : The butanamide chain in the target compound may enable better target engagement than shorter linkers (e.g., sulfanyl methyl in entry 4) .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C19H20FN3O5S3. Its structure features a benzothiazole moiety linked to a dimethylsulfamoyl group and a butanamide chain attached to a fluorobenzenesulfonyl group. This unique combination of functional groups is believed to enhance its biological activity compared to simpler analogs .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Preliminary studies indicate that the compound may function as an apoptosis promoter, influencing cancer cell death pathways by inhibiting specific proteins involved in cell survival.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in glucose metabolism. This suggests potential applications in treating metabolic disorders .
- Protein Interaction : The presence of sulfonamide and amide functionalities in the structure allows for interactions with various biological targets, potentially modulating critical signaling pathways associated with cancer and metabolic diseases .
Biological Activity and Pharmacological Effects
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Apoptosis promotion | Inhibition of survival proteins |
| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives | Antidiabetic activity | 11beta-HSD1 inhibition |
| Other benzothiazole derivatives | Anticancer properties | Enzyme inhibition and apoptosis induction |
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:
- Antidiabetic Activity : A study on related benzothiazole derivatives demonstrated significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. The compounds were identified as potential inhibitors of 11beta-HSD1, indicating their relevance in metabolic disease treatment .
- Cancer Research : Investigations into the apoptosis-promoting effects of similar compounds suggest that they could be effective in targeting cancer cells by disrupting survival signaling pathways. These findings warrant further exploration into their use as anticancer agents.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide in academic settings?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, highlights the use of controlled copolymerization to achieve high-purity products, which can be adapted by employing stepwise coupling reactions for this compound. Monitoring intermediates via HPLC or TLC is critical to avoid side reactions, particularly during sulfonamide and benzothiazole ring formation. Purification via flash chromatography or recrystallization (as in ) ensures removal of unreacted fluorobenzenesulfonyl precursors .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C-NMR : Assign peaks for the dimethylsulfamoyl group (δ ~2.8–3.1 ppm for CH3) and fluorobenzenesulfonyl moiety (δ ~7.5–8.0 ppm for aromatic protons) .
- X-ray crystallography : Resolve the spatial arrangement of the benzothiazole and sulfonyl groups, as demonstrated in for analogous fluorophenyl-thiazole structures .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error to validate stoichiometry .
Q. What strategies are recommended for assessing the compound’s stability under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (-20°C to 40°C), humidity (40–80% RH), and light (UV/vis). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). ’s use of inert atmospheres (e.g., H2 or N2) during synthesis suggests sensitivity to oxidation, which should inform storage protocols (argon-sealed vials, desiccants) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorobenzenesulfonyl group’s role in biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing fluorine with Cl, CH3, or H) and compare their bioactivity (e.g., enzyme inhibition IC50, cellular uptake). ’s analysis of trifluoromethyl groups in similar compounds demonstrates how lipophilicity and metabolic stability can be quantified via logP assays and cytochrome P450 metabolism studies . Pair this with molecular docking to map interactions between the sulfonyl group and target binding pockets .
Q. How should researchers resolve contradictions in observed bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and control for variables like solvent interference (DMSO tolerance thresholds). For example, ’s antibacterial evaluation of thiazole derivatives revealed discrepancies between MIC (minimum inhibitory concentration) and time-kill assays, which were resolved by standardizing bacterial inoculum sizes and growth media . Statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers or assay-specific artifacts.
Q. What experimental approaches can elucidate the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Use LC-MS/MS to measure plasma/tissue concentrations in rodent PK studies. Design protocols with staggered sampling times (0–48 hrs) to calculate AUC, Cmax, and half-life. ’s emphasis on metabolic stability for trifluoromethyl analogs suggests incorporating liver microsome assays to assess CYP-mediated clearance. For tissue distribution, autoradiography or PET imaging with radiolabeled analogs (e.g., 18F-fluorobenzenesulfonyl tag) provides spatial resolution .
Q. How can researchers investigate potential off-target effects or toxicity mechanisms?
- Methodological Answer : Employ high-throughput screening against panels of receptors/ion channels (e.g., Eurofins CEREP panels) and transcriptomic profiling (RNA-seq) in primary cells. ’s use of cytotoxicity assays (e.g., MTT or LDH release) for acetamide derivatives provides a template for dose-response toxicity studies. Additionally, molecular dynamics simulations can predict unintended binding to homologous protein domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
